molecular formula C7H8O3 B1294494 3-(2-Furyl)propanoic acid CAS No. 935-13-7

3-(2-Furyl)propanoic acid

Cat. No.: B1294494
CAS No.: 935-13-7
M. Wt: 140.14 g/mol
InChI Key: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
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Description

3-(2-Furyl)propanoic acid, also known as 2-furanpropanoic acid, is an organic compound with the molecular formula C7H8O3. It is characterized by a furan ring attached to a propanoic acid group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Furyl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of furfural with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of furfuryl alcohol and acetic anhydride under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural, followed by oxidation. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Furyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Furyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various furan derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of 3-(2-Furyl)propanoic acid involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The furan ring plays a crucial role in its binding affinity and specificity. Pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 2-Furoic acid
  • 2-Thiophenepropanoic acid
  • 3-(2-Furyl)acrylic acid

Comparison: 3-(2-Furyl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties2-Thiophenepropanoic acid, while similar in structure, contains a thiophene ring instead of a furan ring, leading to different chemical behaviors .

Properties

IUPAC Name

3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTJXJJMUFDQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239446
Record name 2-Furanpropionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-13-7
Record name 2-Furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanpropionic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-2-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.090
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Record name 2-FURANPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities of 3-(2-Furyl)propanoic acid and its derivatives reported in the literature?

A1: Research primarily focuses on the root growth-inhibitory activity of this compound derivatives. Studies have shown that certain derivatives, such as 2- and 3-(chloroacetylamino)-3-(2-furyl)propanoic acids, exhibit significant root growth inhibition in rape seedlings at low concentrations []. Other studies exploring N-substituted derivatives found potent inhibition in both rape and leek seedlings, particularly with N-(5-Bromo-2-thiazolyl)- and N-(4-chloro-2-benzothiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides []. These findings suggest potential herbicidal applications for this class of compounds. Additionally, some derivatives have shown promising antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus [, ].

Q2: How does the structure of this compound lend itself to modifications that can influence its biological activity?

A2: The structure of this compound, containing a furan ring and a propanoic acid side chain, provides multiple sites for chemical modification. Researchers have successfully synthesized various derivatives by introducing substituents on the furan ring, the alpha carbon of the propanoic acid, or the nitrogen of the amide group when present [, , , ]. These structural modifications significantly influence the root growth-inhibitory and antimicrobial activities of the resulting compounds. For instance, introducing bulky and halogenated aromatic substituents on the amide nitrogen led to increased potency against certain plant species [, ]. Further studies exploring structure-activity relationships are crucial for optimizing the biological activity and selectivity of these compounds.

Q3: Are there any studies investigating the potential environmental impact of this compound derivatives, especially considering their potential use as herbicides?

A3: While the provided research focuses on the synthesis and biological evaluation of this compound derivatives, information regarding their environmental impact and degradation is limited. Given the potential herbicidal applications of these compounds, investigating their ecotoxicological effects and persistence in the environment is crucial. Future research should address the potential risks associated with the use of these compounds and explore strategies for mitigating any negative environmental impacts. This could include studying their degradation pathways, bioaccumulation potential, and effects on non-target organisms.

Q4: What synthetic methods are commonly employed for preparing this compound and its derivatives?

A4: Several synthetic approaches have been reported for preparing this compound and its derivatives. One common method involves the condensation of 2-(bromomethyl)furan with diethyl acetamidomalonate, followed by hydrolysis to yield the desired product []. Another approach utilizes the reaction of 3-(furan-2-yl)propenoic acids or their esters with arenes in the presence of a strong Brønsted acid like triflic acid (TfOH), leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through a hydroarylation reaction [, ]. These methods highlight the versatility of this compound as a starting material for synthesizing diverse derivatives with potentially valuable biological activities.

Q5: Beyond traditional organic synthesis, have there been any explorations into enzymatic approaches for synthesizing this compound derivatives?

A5: While most research focuses on chemical synthesis, one study explored the enzymatic esterification and transesterification of 3-(furan-2-yl)propanoic acid and its ethyl ester using Pseudomonas cepacia lipase []. This research highlights the potential for employing biocatalytic approaches as a sustainable alternative for synthesizing this compound derivatives. Further exploration of enzymatic methods could lead to milder reaction conditions, improved selectivity, and reduced environmental impact compared to traditional chemical synthesis.

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